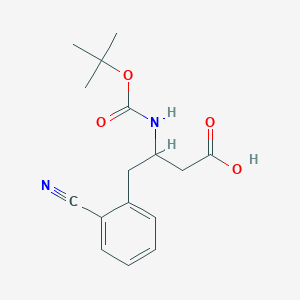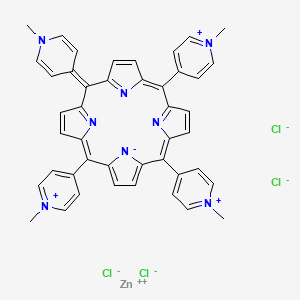
zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” is a complex organic compound that features a porphyrin core with zinc as the central metal ion. Porphyrins are a group of heterocyclic macrocycle organic compounds, which play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The unique structure of this compound makes it of interest in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Metalation: The porphyrin core is then reacted with a zinc salt, such as zinc acetate, to introduce the zinc ion into the center of the porphyrin ring.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the porphyrin ring or the substituent groups are oxidized.
Reduction: Reduction reactions can occur, particularly at the pyridinium groups, converting them to pyridine.
Substitution: The compound can participate in substitution reactions, where one or more substituent groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-methylated products.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Sensing: It can be used in chemical sensors for detecting metal ions and other analytes.
Biology
Biomimetic Studies: The compound can be used to study the function of natural porphyrins in biological systems.
Drug Delivery: It may be explored as a carrier for delivering drugs to specific targets in the body.
Medicine
Photodynamic Therapy: The compound can be used in photodynamic therapy for treating cancer, where it generates reactive oxygen species upon light activation to kill cancer cells.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which “zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” exerts its effects involves the interaction of the zinc ion and the porphyrin ring with various molecular targets. The zinc ion can coordinate with other molecules, while the porphyrin ring can participate in electron transfer reactions. These interactions can affect various biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Zinc Tetraphenylporphyrin: Similar structure but with phenyl groups instead of pyridinium groups.
Iron Porphyrin Complexes: Similar porphyrin core but with iron as the central metal ion.
Copper Porphyrin Complexes: Similar porphyrin core but with copper as the central metal ion.
Uniqueness
The unique feature of “zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” is the presence of the 1-methylpyridin-1-ium groups, which can impart distinct electronic and steric properties compared to other porphyrin complexes. This can influence its reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C44H36Cl4N8Zn |
|---|---|
Molecular Weight |
884.0 g/mol |
IUPAC Name |
zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
RHJQPWZUPWLVAH-UHFFFAOYSA-J |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine](/img/structure/B12515714.png)
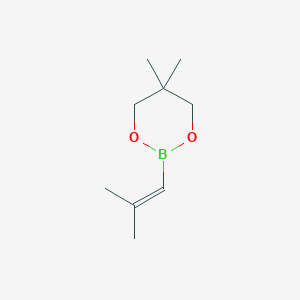
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)

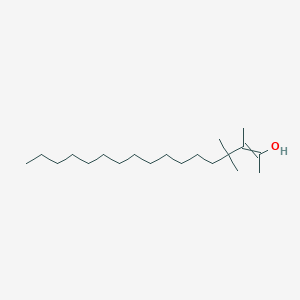

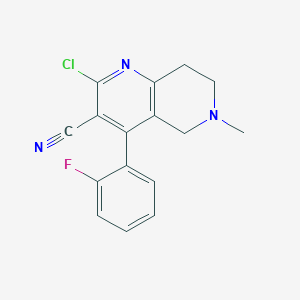
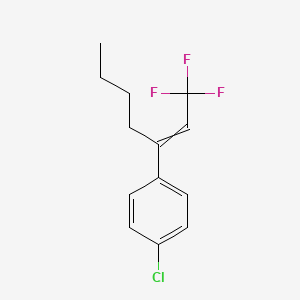
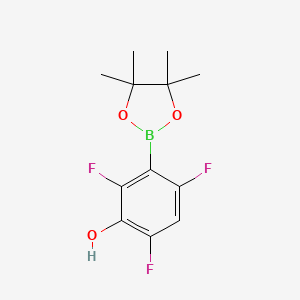
acetic acid](/img/structure/B12515761.png)

